molecular formula C5H5F7N4O B14127630 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)hydrazine-1-carboximidamide CAS No. 25978-98-7

2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)hydrazine-1-carboximidamide

Cat. No.: B14127630
CAS No.: 25978-98-7
M. Wt: 270.11 g/mol
InChI Key: UROJGTAWXQQYQK-UHFFFAOYSA-N
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Description

2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)hydrazine-1-carboximidamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)hydrazine-1-carboximidamide typically involves the reaction of heptafluorobutyric acid with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps to remove any impurities and achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)hydrazine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, which retain the core structure of the original compound while exhibiting modified chemical properties.

Scientific Research Applications

2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)hydrazine-1-carboximidamide finds applications in several fields:

    Chemistry: Used as a building block for synthesizing complex fluorinated compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique binding properties.

    Medicine: Investigated for potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.

    Industry: Utilized in the production of high-performance materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)hydrazine-1-carboximidamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The fluorine atoms enhance the compound’s binding affinity to specific proteins and enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,4-Heptafluoro-1-butanol: A fluorinated alcohol with similar thermal stability and chemical resistance.

    2,2,3,3,4,4,4-Heptafluorobutylamine: A fluorinated amine used in various chemical syntheses.

    2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)oxyethyl 2,2,3,3,4,4,4-heptafluorobutanoate: A fluorinated ester with applications in material science.

Uniqueness

What sets 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)hydrazine-1-carboximidamide apart is its dual functional groups, which allow it to participate in a wider range of chemical reactions and interactions compared to its analogs. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

25978-98-7

Molecular Formula

C5H5F7N4O

Molecular Weight

270.11 g/mol

IUPAC Name

N-(diaminomethylideneamino)-2,2,3,3,4,4,4-heptafluorobutanamide

InChI

InChI=1S/C5H5F7N4O/c6-3(7,1(17)15-16-2(13)14)4(8,9)5(10,11)12/h(H,15,17)(H4,13,14,16)

InChI Key

UROJGTAWXQQYQK-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)NN=C(N)N

Origin of Product

United States

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